6-Bromo-5-chloroisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-chloroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQSVSKUSSGCQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401309560 | |
| Record name | 6-Bromo-5-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221232-30-9 | |
| Record name | 6-Bromo-5-chloroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221232-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-5-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Bromo 5 Chloroisoquinoline and Analogous Halo Isoquinoline Derivatives
Established Synthetic Pathways to Halogenated Isoquinolines
Classic methods for isoquinoline (B145761) synthesis have been adapted over many decades to allow for the preparation of a wide variety of substituted derivatives. These foundational strategies involve multi-step sequences, direct functionalization, and key cyclization reactions.
Several named reactions are pillars of isoquinoline synthesis, forming the heterocyclic ring system from acyclic precursors. The incorporation of halogens is typically achieved by using appropriately substituted starting materials.
Bischler-Napieralski Reaction : This is one of the most widely used methods for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to the aromatic isoquinoline. nrochemistry.comwikipedia.org The reaction involves the acid-catalyzed intramolecular cyclization of a β-phenylethylamide. wikipedia.orgjk-sci.com To generate a halo-isoquinoline, one would start with a halogenated β-phenylethylamide. For instance, a 3-bromo-4-chlorophenethylamine could serve as a precursor. The reaction is most effective when the benzene (B151609) ring has electron-donating groups, which facilitate the electrophilic aromatic substitution step. nrochemistry.comjk-sci.com Dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) are essential. nrochemistry.com
Pictet-Spengler Reaction : This reaction produces tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. jk-sci.comyoutube.comwikipedia.org Like the Bischler-Napieralski reaction, it requires subsequent oxidation to yield the fully aromatic isoquinoline. The use of halogenated β-arylethylamines allows for the synthesis of halogenated products. The reaction can proceed under mild, even physiological, conditions if the aromatic ring is sufficiently activated with electron-donating groups. jk-sci.com
Pomeranz-Fritsch Reaction : This method provides a direct route to aromatic isoquinolines by the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a substituted benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgwikipedia.orgthermofisher.com This pathway is particularly useful as it avoids the need for a final oxidation step. tutorsglobe.com By starting with a halogenated benzaldehyde, such as 3-bromo-4-chlorobenzaldehyde, one can introduce the desired halogen pattern onto the isoquinoline core. wikipedia.orgorganicreactions.org
Table 1: Comparison of Classic Isoquinoline Core Formation Reactions
| Reaction Name | Starting Materials | Key Intermediate | Final Product State | Typical Reagents |
|---|---|---|---|---|
| Bischler-Napieralski | β-Phenylethylamide | Dihydroisoquinoline | Requires Oxidation | POCl₃, P₂O₅ nrochemistry.com |
| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Tetrahydroisoquinoline | Requires Oxidation | Protic or Lewis Acid jk-sci.com |
| Pomeranz-Fritsch | Benzaldehyde, Aminoacetal | Benzalaminoacetal | Aromatic Isoquinoline | Strong Acid (e.g., H₂SO₄) wikipedia.org |
Introducing halogens directly onto a pre-existing isoquinoline molecule is an alternative strategy. The primary challenge is controlling the position of substitution (regioselectivity). The isoquinoline ring system has two rings with different electronic properties: the pyridine (B92270) ring is generally electron-poor, while the benzene ring is electron-rich.
Electrophilic substitution, such as bromination or chlorination, preferentially occurs on the benzene ring at positions 5 and 8. Achieving substitution at positions 6 and 7 is more challenging and often requires specific directing groups or multi-step strategies. For instance, the synthesis of 5-bromo-8-nitroisoquinoline (B189721) has been reported, demonstrating the accessibility of the C5 and C8 positions to electrophilic attack. orgsyn.org
A recently developed method allows for the direct and highly selective halogenation (chlorination, bromination, iodination) of isoquinolines at the C4 position. acs.orgnih.gov This one-pot process involves a dearomatization step using Boc₂O, followed by electrophilic halogenation and subsequent acid-promoted rearomatization. acs.orgnih.gov While this is a significant advance for C4 functionalization, it does not directly address the synthesis of 6-bromo-5-chloroisoquinoline. The synthesis of 1-chloroisoquinoline (B32320) derivatives can also be achieved from the corresponding isoquinoline N-oxides using reagents like phosphoryl chloride (POCl₃). chemicalbook.comresearchgate.net
Modern synthetic methods often involve the cyclization of elaborately constructed precursors to form the isoquinoline ring. These methods can provide access to substitution patterns that are difficult to achieve with classic named reactions.
One such approach is the electrophilic ring closure of iminoalkynes. In this method, an imine derived from an ortho-alkynyl benzaldehyde reacts with an electrophile, such as iodine (I₂) or iodine monochloride (ICl), to trigger cyclization and form a 1,4-disubstituted isoquinoline. organic-chemistry.org By using a starting material like 2-alkynyl-4-bromo-5-chlorobenzaldehyde, this method could theoretically provide a direct route to the target compound. The reaction proceeds under mild conditions and often gives good to excellent yields. organic-chemistry.org
Advanced Synthetic Strategies and Process Optimization
To overcome the limitations of traditional methods, chemists have developed advanced strategies that often employ catalysis and novel process technologies to improve efficiency, selectivity, and scalability.
Transition-metal catalysis has revolutionized the construction of heterocyclic compounds, including isoquinolines. mdpi.com These methods often involve C-H activation and annulation, providing atom-economical pathways to complex molecules.
Palladium and Copper Catalysis : Palladium-catalyzed coupling reactions are frequently used to construct precursors for cyclization. For example, a Suzuki coupling between a vinyl boronate and a 2-halobenzonitrile can be followed by a cascade cyclization to form an isoquinolone, a close relative of isoquinoline. nih.gov Similarly, a palladium-catalyzed coupling of an o-iodobenzaldehyde imine with a terminal alkyne, followed by a copper-catalyzed cyclization, provides isoquinolines in excellent yields. organic-chemistry.org
Rhodium and Ruthenium Catalysis : Rhodium(III) and Ruthenium(II)-catalyzed C-H activation/annulation reactions have emerged as powerful tools. mdpi.comorganic-chemistry.org For instance, the reaction of benzamides with alkenes or alkynes in the presence of a rhodium catalyst can lead to the formation of isoquinolones. mdpi.comorganic-chemistry.org These reactions are directed by a functional group on the starting material, which allows for high regioselectivity. mdpi.com
Table 2: Examples of Catalytic Isoquinoline Synthesis
| Catalyst System | Reaction Type | Starting Materials | Key Feature |
|---|---|---|---|
| Palladium/Copper | Coupling/Cyclization | o-halobenzaldehyde imine, alkyne | Sequential catalysis for rapid assembly organic-chemistry.org |
| Rhodium(III) | C-H Activation/Annulation | Oxime, Diazo compound | Oxidant-free, high substituent scope organic-chemistry.org |
| Ruthenium(II) | C-H Functionalization/Annulation | Primary benzylamine, sulfoxonium ylide | Uses free amine as directing group organic-chemistry.org |
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. The synthesis of nitrogen heterocycles is an area where this technology has seen increasing application. rsc.org
Flow processes have been developed for the synthesis of quinolines, a related class of heterocycles, via photochemical tandem isomerization-cyclization reactions. researchgate.netvapourtec.com These systems can achieve high throughputs, generating grams of product per hour. vapourtec.com Similar principles are being applied to isoquinoline synthesis. For example, a continuous flow electrolysis method has been developed for producing isoquinoline N-oxides, which are versatile intermediates for further functionalization. researchgate.net The application of microwave-assisted synthesis, another process optimization technique, has been shown to significantly reduce reaction times for classic methods like the Bischler-Napieralski and Pictet-Spengler reactions, enabling the rapid production of isoquinoline libraries. organic-chemistry.org
Green Chemistry Principles in Isoquinoline Synthesis
The synthesis of isoquinoline derivatives, including halogenated analogues like this compound, is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rsc.orgrsc.org Traditional methods for isoquinoline synthesis, such as the Bischler–Napieralski and Pomeranz–Fritsch reactions, often require harsh conditions and toxic reagents. rsc.orgquimicaorganica.org In contrast, modern approaches seek to employ benign solvents, recyclable catalysts, and atom-economical reactions. rsc.org
Several innovative green methodologies have been developed for the synthesis of the broader isoquinoline framework:
Use of Greener Solvents: Researchers have explored the use of biodegradable and non-toxic solvents like water, ethanol (B145695), and polyethylene (B3416737) glycol (PEG-400) to replace conventional volatile organic compounds. niscpr.res.intandfonline.comchemistryviews.org For instance, a ruthenium(II)-catalyzed synthesis of isoquinoline derivatives has been successfully demonstrated in PEG-400, which also allows for the recycling of the catalyst. niscpr.res.in
Energy-Efficient Methods: Microwave irradiation and ultrasonic irradiation are being used to accelerate reaction times and reduce energy consumption. rsc.org A multi-component protocol for synthesizing pyrido-[2,1-a]-isoquinoline derivatives utilizes ultrasonic irradiation in water at room temperature, resulting in excellent yields and simplified product isolation. rsc.org
Catalysis: The shift from stoichiometric reagents to catalytic systems is a cornerstone of green synthesis. This includes the use of transition-metal catalysts that can be recycled and organocatalysts that avoid the use of heavy metals altogether. rsc.org Rhodium(III)-catalyzed C-H activation and annulation reactions in ethanol have been developed for synthesizing isoquinolones, which can be precursors to isoquinolines. chemistryviews.org This method is environmentally friendly as it operates under mild conditions and eliminates the need for external oxidants. chemistryviews.org
These green chemistry principles provide a framework for developing more sustainable routes to complex heterocyclic molecules like this compound.
Functional Group Interconversions and Derivatization from the Core Structure
The halogen atoms on the this compound core are key functional groups that allow for a variety of subsequent chemical transformations. The different electronic environments of the C-5 and C-6 positions, along with the inherent differences between bromine and chlorine, enable selective reactions to build more complex molecules.
Halogen Exchange Reactions
Halogen exchange reactions, particularly on aromatic rings, allow for the conversion of one halogen to another, which can be useful for modulating reactivity or introducing specific isotopes. In di-halogenated systems like this compound, exchanging one halogen while leaving the other intact would depend on the relative reactivity of the C-Br and C-Cl bonds under the chosen reaction conditions.
Generally, in nucleophilic aromatic substitution, the C-F bond is the most reactive, followed by C-Cl, C-Br, and C-I. However, in metal-catalyzed exchange reactions, the reactivity order is often reversed (C-I > C-Br > C-Cl). The specific conditions, such as the choice of catalyst (e.g., copper or palladium complexes) and the halide source (e.g., NaI, KBr), would determine the outcome. For example, it might be feasible to selectively exchange the bromo group for an iodo group using a Finkelstein-type reaction adapted for aryl halides, which could then facilitate subsequent cross-coupling reactions. Conversely, converting the chloro group to a bromo group is more challenging but could potentially be achieved under specific conditions, for instance, by heating with an excess of a bromide salt in a high-boiling point aprotic polar solvent. sciencemadness.org
Nucleophilic Substitution on Halogenated Sites
Nucleophilic aromatic substitution (SNAr) is a primary pathway for derivatizing halo-aromatics. In the isoquinoline system, the pyridine ring is electron-deficient, which activates positions C-1 and C-3 for nucleophilic attack, especially if a good leaving group is present. firsthope.co.in However, the C-5 and C-6 positions are on the benzene ring and are not inherently activated in the same way.
For a nucleophilic substitution to occur at the C-5 or C-6 position, the reaction typically requires either:
Strongly activating electron-withdrawing groups positioned ortho or para to the halogen. In this compound, there are no such activating groups.
Harsh reaction conditions (high temperature and pressure).
A metal catalyst to facilitate the reaction, such as in Buchwald-Hartwig amination or Ullmann condensation.
The relative reactivity of the C-Cl versus the C-Br bond is a critical consideration for selectivity. The carbon-bromine bond is generally weaker and more polarizable than the carbon-chlorine bond, often making it more reactive in metal-catalyzed cross-coupling reactions. This difference could potentially allow for selective substitution at the C-6 position (bromine) while leaving the C-5 position (chlorine) intact. A nucleophile, such as an amine, thiol, or alkoxide, could be introduced at the C-6 position under palladium or copper catalysis.
Reactivity and Reaction Mechanisms of 6 Bromo 5 Chloroisoquinoline
Reactivity of Halogen Substituents on the Isoquinoline (B145761) Core
The presence of two different halogens on the benzene (B151609) portion of the isoquinoline scaffold gives rise to differential reactivity, which can be exploited for selective functionalization. This selectivity is primarily governed by the inherent differences in the carbon-halogen bond strengths and their propensity to undergo oxidative addition in catalytic cycles.
In the context of transition metal-catalyzed reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This difference is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making it more susceptible to cleavage.
This principle is the cornerstone of selective cross-coupling strategies. The oxidative addition of a low-valent palladium catalyst to the C-Br bond is kinetically favored and can occur at lower temperatures and with a wider range of catalyst systems than the corresponding addition to a C-Cl bond. The general order of reactivity for halogens in such palladium-catalyzed couplings is I > Br >> Cl. libretexts.org Consequently, it is possible to selectively substitute the bromine atom at the 6-position of 6-bromo-5-chloroisoquinoline while leaving the chlorine atom at the 5-position intact. This allows for sequential, site-selective modifications of the molecule.
| Property | Carbon-Bromine (C-Br) | Carbon-Chlorine (C-Cl) |
|---|---|---|
| Average Bond Energy (kJ/mol) | ~285 | ~340 |
| Reactivity in Oxidative Addition | Higher | Lower |
| Typical Reaction Conditions | Milder (lower temperatures, less active catalysts) | Harsher (higher temperatures, specialized bulky-ligand catalysts) |
The positions of substituents on the isoquinoline ring system significantly affect its chemical behavior. In isoquinoline, the pyridine (B92270) ring is electron-deficient due to the electronegative nitrogen atom, making positions 1 and 3 susceptible to nucleophilic attack. youtube.comyoutube.com Conversely, the carbocyclic (benzene) ring is more electron-rich and is the typical site for electrophilic substitution, which preferentially occurs at positions 5 and 8. youtube.comfirsthope.co.in
For this compound, both halogen substituents are located on the carbocyclic ring. Halogens at these positions behave similarly to those on a standard halobenzene. iust.ac.ir Their reactivity in cross-coupling reactions is primarily influenced by the standard C-Br vs. C-Cl reactivity hierarchy rather than by dramatic electronic effects from the nitrogen atom, which are more attenuated at these positions compared to positions 1 or 8. However, the steric environment around each halogen can play a role. The chlorine at position 5 is adjacent to the ring fusion, which might impart some steric hindrance compared to the bromine at position 6.
Transition Metal-Catalyzed Coupling Reactions
This compound is an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions, which provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds is central to its synthetic utility.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound with an organohalide to form a new carbon-carbon bond. wikipedia.orglibretexts.org This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. nobelprize.org
For this compound, a Suzuki-Miyaura reaction can be performed selectively at the 6-position. By choosing appropriate reaction conditions (e.g., a suitable palladium catalyst, ligand, and base), an aryl or vinyl boronic acid can be coupled at the C-Br bond, leaving the C-Cl bond available for subsequent transformations. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org
| Component | Example Reagents | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the C-C bond formation. organic-synthesis.com |
| Ligand | PPh₃, dppf, SPhos, XPhos | Stabilizes the palladium center and facilitates the catalytic cycle. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. organic-synthesis.com |
| Solvent | Dioxane/Water, Toluene/Water, DMF | Solubilizes reactants and facilitates the reaction. |
| Organoboron Reagent | Arylboronic acids, Vinylboronic esters | Provides the carbon nucleophile for the coupling. wikipedia.org |
The Buchwald-Hartwig amination is a palladium-catalyzed method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgacs.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of arylamines. acs.org
The differential reactivity of the halogens in this compound is particularly advantageous for selective Buchwald-Hartwig reactions. Research on the analogous compound 6-bromo-2-chloroquinoline (B23617) has demonstrated that selective amination at the aryl bromide position can be achieved in the presence of a more inert heteroaryl chloride. nih.gov By optimizing the choice of palladium catalyst, phosphine (B1218219) ligand, and base, various primary or secondary amines can be coupled exclusively at the 6-position. Bulky, electron-rich phosphine ligands are often crucial for achieving high catalytic activity, especially for less reactive chlorides, but can be tuned for selectivity with substrates like this compound. nih.govlibretexts.org This allows for the synthesis of 6-amino-5-chloroisoquinoline derivatives, which can then undergo a second amination at the 5-position under more forcing conditions if desired.
| Condition | Reagent/Parameter | Effect on Selectivity (C-Br vs. C-Cl) |
|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Provides the active Pd(0) species. |
| Ligand | Bulky biarylphosphines (e.g., BINAP, Xantphos) | Enables efficient coupling at the C-Br bond under mild conditions where the C-Cl bond is unreactive. nih.gov |
| Base | NaOt-Bu or K₃PO₄ | Facilitates the deprotonation of the amine and formation of the palladium-amido complex. |
| Temperature | Moderate (e.g., 80-100 °C) | Allows for reaction at the C-Br bond without significant competing reaction at the C-Cl bond. |
The principles of differential reactivity extend to other important palladium-catalyzed transformations. These reactions would also be expected to proceed with high selectivity for the C-Br bond at the 6-position over the C-Cl bond at the 5-position under appropriately controlled conditions.
Heck Reaction: Coupling with an alkene to form a new carbon-carbon double bond, yielding a 6-alkenyl-5-chloroisoquinoline.
Sonogashira Coupling: Reaction with a terminal alkyne, typically using a palladium/copper co-catalyst system, to produce a 6-alkynyl-5-chloroisoquinoline.
Stille Coupling: Cross-coupling with an organotin reagent, which offers a broad substrate scope for introducing various organic fragments at the 6-position.
Carbonylative Couplings: Reactions performed under an atmosphere of carbon monoxide to introduce a carbonyl group, leading to the formation of esters, amides, or ketones at the 6-position.
In all these cases, the greater reactivity of the C-Br bond allows for the synthesis of a diverse array of 6-substituted-5-chloroisoquinolines, which serve as versatile intermediates for more complex molecular architectures.
Nucleophilic Substitution Reactions of this compound
The reactivity of this compound in nucleophilic substitution reactions is governed by the electronic properties of the isoquinoline ring system and the nature of the halogen substituents. The electron-withdrawing effect of the nitrogen atom in the isoquinoline ring deactivates the carbocyclic ring (positions 5, 6, 7, and 8) towards electrophilic attack but activates it for nucleophilic substitution, particularly at positions ortho and para to the nitrogen. However, in this compound, both halogens are on the benzenoid ring, and their reactivity is less directly influenced by the nitrogen atom compared to halogens on the pyridine ring (e.g., at C1 or C3).
Direct Nucleophilic Aromatic Substitution
Direct nucleophilic aromatic substitution (SNAr) on this compound, where a nucleophile directly displaces one of the halogen atoms, is expected to be challenging under standard conditions. The SNAr mechanism typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.org In this compound, the primary activating group is the fused pyridine ring itself.
The relative reactivity of the C-Br versus the C-Cl bond in an SNAr reaction depends on a balance of two factors: the C-Halogen bond strength and the electronegativity of the halogen. Generally, the C-Cl bond is stronger than the C-Br bond, which would favor the displacement of bromide. Conversely, the higher electronegativity of chlorine can better stabilize the negative charge in the transition state, favoring the displacement of chloride. In many cases of nucleophilic aromatic substitution, the rate-determining step is the attack of the nucleophile to form the Meisenheimer complex, and the stability of this intermediate often dictates the reaction's feasibility. libretexts.org
Given that there are no strong nitro or cyano groups to significantly activate the ring, direct SNAr reactions on this compound would likely require harsh reaction conditions, such as high temperatures and very strong nucleophiles. The regioselectivity of such a reaction is not readily predictable without experimental data, as the electronic effects influencing the stability of the potential intermediates at C-5 and C-6 are complex.
Metalation-Directed Functionalization
Metalation-directed functionalization, particularly through metal-catalyzed cross-coupling reactions, provides a more versatile and widely used approach for the selective substitution of halogens on the isoquinoline core. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.orgorganic-chemistry.org
In the context of this compound, the differential reactivity of the C-Br and C-Cl bonds is the key to achieving selective functionalization. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F. rsc.org This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bonds, where the weaker C-Br bond is more susceptible to oxidative addition to the palladium(0) catalyst than the stronger C-Cl bond.
This inherent reactivity difference allows for the selective functionalization at the C-6 position (bromine) while leaving the C-5 position (chlorine) intact. For example, a Suzuki-Miyaura coupling reaction with an arylboronic acid in the presence of a suitable palladium catalyst and base would be expected to yield the 6-aryl-5-chloroisoquinoline derivative. Similarly, a Buchwald-Hartwig amination with an amine would likely afford the 6-amino-5-chloroisoquinoline. nih.govlibretexts.org
Subsequent functionalization of the less reactive C-Cl bond at the C-5 position would then be possible under more forcing reaction conditions, such as higher temperatures, different ligands, or a more active catalyst system. This stepwise approach allows for the controlled and regioselective introduction of different substituents at the C-5 and C-6 positions of the isoquinoline ring.
Below is a hypothetical reaction scheme illustrating the selective functionalization of this compound based on these principles.
Table 1: Hypothetical Selective Cross-Coupling Reactions of this compound
| Position | Halogen | Reaction Type | Reagent | Expected Product |
|---|---|---|---|---|
| C-6 | Bromo | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, Base | 6-Aryl-5-chloroisoquinoline |
| C-6 | Bromo | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | 6-(Dialkylamino)-5-chloroisoquinoline |
| C-5 | Chloro | Suzuki-Miyaura Coupling | Ar'-B(OH)₂, Pd catalyst, Base (harsher conditions) | 6-Aryl-5-aryl'isoquinoline |
Applications in Chemical Synthesis and Interdisciplinary Fields
Utility as a Building Block for Complex Organic Molecule Synthesis
The structural framework of 6-Bromo-5-chloroisoquinoline, characterized by the presence of reactive carbon-halogen bonds, makes it an exceptionally useful starting material for creating more intricate molecules. chemimpex.com The differential reactivity of the C-Br and C-Cl bonds allows for selective, stepwise functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This controlled introduction of new substituents is fundamental to modern organic synthesis. researchgate.net
Isoquinolines are considered "privileged structures" in medicinal chemistry, and their derivatives are core components of numerous complex heterocyclic systems. nih.gov this compound serves as an ideal precursor for constructing a wide range of these frameworks. For instance, palladium-catalyzed coupling reactions can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the 5- and 6-positions, leading to the formation of polycyclic and multi-substituted heterocyclic compounds. organic-chemistry.org Synthetic strategies often involve the initial modification at the more reactive C-Br bond, followed by a subsequent reaction at the C-Cl bond, enabling the assembly of diverse molecular skeletons from a single starting material. harvard.edu
| Framework Class | Synthetic Approach | Potential Application |
| Pyrrolo[2,1-a]isoquinolines | Cycloaddition reactions | Anticancer, Antidepressant nih.gov |
| Indolo[2,1-a]isoquinolines | Radical cyclization | Pharmacological agents nih.gov |
| Benzimidazo[2,1-a]isoquinolines | Transition metal-catalyzed annulation | Bioactive molecules nih.gov |
| Substituted Isoquinolinones | Cascade oxidative addition | Quaternary carbon core synthesis nih.gov |
In drug discovery, the generation of chemical libraries containing a multitude of structurally related compounds is essential for identifying new therapeutic leads. The this compound scaffold is perfectly suited for this purpose. Through combinatorial chemistry approaches, the bromine and chlorine atoms can be systematically replaced with a wide variety of functional groups and molecular fragments. This allows for the rapid creation of a large library of novel isoquinoline (B145761) derivatives. researchgate.net Each compound in the library possesses a common isoquinoline core but differs in the substituents at positions 5 and 6, enabling a thorough exploration of the structure-activity relationship (SAR) for a given biological target. nih.gov
Role in Pharmaceutical Development as a Synthetic Intermediate
The isoquinoline nucleus is a core feature in many pharmaceutical agents, valued for its broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net As a di-halogenated isoquinoline, this compound is a key synthetic intermediate used in the multi-step preparation of potential new drugs. chemimpex.com
Research has demonstrated the importance of the isoquinoline framework in targeting critical cellular pathways implicated in disease.
Smoothened (SMO) Antagonists: The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is linked to several types of cancer. The Smoothened (SMO) receptor is a key component of this pathway, making it an attractive target for anticancer drugs. researchgate.net Chemical intermediates like 6-Bromo-1-chloroisoquinoline (B57692) have been explicitly used as reactants in the preparation of phenylimidazoles that act as Smoothened antagonists. chemicalbook.com This highlights the role of halogenated isoquinolines like this compound as foundational structures for developing novel SMO inhibitors.
Topoisomerase Inhibitors: Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription, and they are validated targets for cancer chemotherapy. nih.govbohrium.com Numerous isoquinoline-based compounds have been identified as potent topoisomerase inhibitors. nih.gov For example, derivatives of isoquinoline have been investigated for their ability to inhibit topoisomerase I and topoisomerase II. nih.govnih.gov The synthesis of these complex inhibitors often begins with a functionalized isoquinoline core, for which this compound is a suitable starting point. nih.gov
| Therapeutic Target | Drug Class Example | Relevance of Isoquinoline Core |
| Smoothened (SMO) Receptor | Hedgehog Pathway Inhibitors | Forms the structural backbone of potent antagonists. chemicalbook.com |
| Topoisomerase I/II | DNA Intercalators / Enzyme Poisons | The planar isoquinoline system is key for interaction with the DNA-enzyme complex. nih.govnih.gov |
Utilization in Agrochemical Synthesis
The principles of designing biologically active molecules for pharmaceuticals often overlap with those for developing modern agrochemicals, such as herbicides, insecticides, and fungicides. The isoquinoline scaffold, due to its diverse biological activities, is also explored in the agrochemical sector. Halogenated aromatic and heterocyclic compounds are staples in agrochemical research and development. Therefore, intermediates like 6-Bromo-1-chloroisoquinoline are employed in the production of agrochemicals. chemimpex.com By extension, this compound serves as a valuable starting point for creating novel compounds with potential applications in crop protection, leveraging its versatile chemical reactivity to generate new active ingredients.
Contributions to Materials Science and Dyes
The unique electronic and photophysical properties of the isoquinoline ring system have also led to its exploration in the field of materials science, particularly in the development of organic electronic materials and dyes.
Organic semiconductors are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The performance of these devices is highly dependent on the molecular structure of the organic semiconductor. Halogenated aromatic compounds are frequently used as building blocks in the synthesis of these materials, as the halogen atoms provide reactive sites for cross-coupling reactions to build up larger conjugated systems.
While specific research detailing the use of this compound in organic semiconductors is limited, its structure is well-suited for this application. The bromo and chloro groups can be selectively functionalized through reactions like Suzuki or Stille coupling to introduce other aromatic or heteroaromatic units, thereby extending the π-conjugation and tuning the electronic properties of the resulting material. The isoquinoline moiety itself can impart desirable charge-transport characteristics.
Similar to its application in organic semiconductors, this compound can serve as a monomer for the synthesis of novel polymers. The di-halogenated nature of the molecule allows it to be used in step-growth polymerization reactions, leading to the formation of conjugated polymers with an isoquinoline unit in the backbone. Such polymers could exhibit interesting optical and electronic properties, making them suitable for applications in coatings, sensors, or as components in electronic devices. The specific nature of the bromo and chloro substituents allows for controlled polymerization strategies.
The isoquinoline nucleus is a component of some dyes and pigments. The synthesis of azo dyes, for example, involves the reaction of a diazonium salt with a coupling component, which is often an electron-rich aromatic compound. While there are no specific examples in the available literature of this compound being used to synthesize commercial dyes, its aromatic and heterocyclic nature suggests its potential as a precursor. The bromo and chloro groups could be transformed into other functional groups, such as amino or hydroxyl groups, which are commonly found in dye molecules and their precursors. These groups can then be diazotized or used as coupling components to generate a wide range of colors. The general utility of isoquinolines in the manufacture of dyes is a known application of this class of compounds. wikipedia.org
Mechanistic Investigations of Biological Interactions
Enzyme and Receptor Modulations
Interactions with Cytochrome P450 Enzymes
No studies were found that investigated the interactions of 6-Bromo-5-chloroisoquinoline with cytochrome P450 (CYP) enzymes. The CYP enzyme superfamily plays a crucial role in the metabolism of a wide variety of compounds. Research into how specific chemicals interact with these enzymes, whether as substrates, inhibitors, or inducers, is fundamental to understanding their metabolic fate and potential for drug-drug interactions. However, in the case of this compound, there is no available data to populate a discussion on this topic.
Modulatory Effects on Other Enzymatic Systems
There is no published research on the modulatory effects of this compound on any other enzymatic systems. Many chemical compounds can alter the activity of various enzymes, leading to a range of physiological effects. Without specific studies, it is not possible to determine if this compound has any such modulatory properties.
Ligand-Receptor Binding Studies (e.g., Smoothened pathway)
No literature is available that describes ligand-receptor binding studies involving this compound, including any potential interaction with the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway. The Hedgehog pathway is vital for embryonic development and has been implicated in the formation of certain cancers. While various molecules are known to interact with and modulate this pathway, there is no evidence to suggest that this compound is one of them.
Cellular Pathway Interferences
Influence on MAPK/ERK Signaling Pathways
There is a lack of scientific data regarding the influence of this compound on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathways. These pathways are central to the regulation of numerous cellular processes, including proliferation, differentiation, and survival. The impact, if any, of this compound on these critical cellular signaling cascades remains uninvestigated.
Anti-apoptotic Pathway Modulations
No research has been conducted to assess the potential of this compound to modulate anti-apoptotic pathways. Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. The Bcl-2 family of proteins are key regulators of this process. There is currently no information to suggest whether this compound interacts with these or any other components of the anti-apoptotic machinery.
Data Tables
Due to the absence of experimental data for this compound in the context of the requested biological interactions, no data tables can be generated.
Inhibition of GABA-Gated Chloride Channels (General Isoquinoline (B145761) Relevance)
The isoquinoline scaffold is a core component of various compounds that interact with γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. These receptors, particularly the GABA-A subtype, are ligand-gated chloride ion channels. nih.gov When activated by GABA, these channels open, allowing chloride ions to flow into the neuron, which hyperpolarizes the cell and reduces its likelihood of firing an action potential. wikipedia.org
A prominent example of an isoquinoline derivative that directly interacts with these channels is bicuculline (B1666979), a phthalide-isoquinoline compound. wikipedia.org Bicuculline acts as a competitive antagonist at GABA-A receptors, meaning it binds to the same site as GABA but does not activate the channel, thereby blocking GABA's inhibitory effect. wikipedia.orgnih.gov This antagonism can lead to convulsant effects, a property utilized in laboratory settings to study epilepsy. wikipedia.org The action of bicuculline underscores the significance of the isoquinoline structure in binding to and modulating the function of GABA-A receptors. nih.gov While bicuculline is a competitive antagonist, other molecules can act as allosteric modulators, binding to different sites on the receptor to either enhance or reduce its function. wikipedia.orgnih.gov The diverse ways in which isoquinoline-containing compounds can interact with GABA-A receptors highlight the versatility of this scaffold in modulating inhibitory neurotransmission.
RhoA Inhibitory Activity
While direct studies on this compound's effect on RhoA are not extensively documented, research on structurally similar compounds provides compelling evidence for its potential inhibitory activity. The Ras homolog family member A (RhoA) is a small GTPase that plays a crucial role in regulating the actin cytoskeleton, and its signaling is implicated in various cellular processes.
Research into a RhoA inhibitor known as Rhosin has shed light on the importance of the quinoline (B57606) scaffold, a close structural relative of isoquinoline. Structure-activity relationship (SAR) analyses of Rhosin have indicated that the quinoline group is a key feature for its activity. Furthermore, studies on analogs of Rhosin have revealed that the presence of halogen substituents on the quinoline ring can enhance antiplatelet and RhoA inhibitory activity. This suggests that halogenated isoquinolines, such as this compound, may also exhibit RhoA inhibitory properties.
Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Effects
The biological activity of a compound is intrinsically linked to its chemical structure. For this compound, both the halogen substituents and the core isoquinoline scaffold play critical roles in its interaction with biological targets.
Impact of Halogen Substitution on Binding Affinity and Activity
The presence of halogen atoms—in this case, bromine at the 6-position and chlorine at the 5-position—can significantly influence a molecule's physicochemical properties and, consequently, its biological activity. Halogens can affect a compound's lipophilicity, electronic distribution, and size, all of which can alter its binding affinity for a biological target.
Studies on various heterocyclic compounds have demonstrated the profound impact of halogenation. For instance, in the context of 3-arylisoquinolinones, which are structurally related to this compound, the position of halogen substituents on an attached aryl ring was found to dramatically enhance antiproliferative activity. acs.org Specifically, meta-substitution with a halogen was shown to be particularly effective. acs.org This highlights that both the presence and the specific location of halogen atoms are crucial for biological effect. In the broader class of quinoline derivatives, modifications involving halogens have been a common strategy to modulate activity, such as in the development of antimalarial agents. nih.gov The electron-withdrawing nature of halogens can alter the charge distribution across the isoquinoline ring system, potentially influencing hydrogen bonding and other non-covalent interactions with a target protein.
Role of the Isoquinoline Scaffold in Biological Recognition
The isoquinoline framework is recognized in medicinal chemistry as a "privileged scaffold." nih.govijpsjournal.com This term denotes a molecular structure that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the design of new therapeutic agents. The rigid, planar structure of the isoquinoline ring system provides a defined three-dimensional shape that can fit into the binding pockets of various proteins.
The versatility of the isoquinoline scaffold is evident from the wide range of biological activities exhibited by both natural and synthetic isoquinoline-containing compounds, including anticancer, antimicrobial, and CNS-modulating effects. ijpsjournal.com This broad bioactivity suggests that the fundamental shape and electronic properties of the isoquinoline nucleus are well-suited for interacting with a diverse array of biological macromolecules. The nitrogen atom within the ring can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. Furthermore, the fused aromatic rings provide a surface for pi-stacking interactions, another important force in molecular recognition. The ability of the isoquinoline core to be readily functionalized at various positions allows for the fine-tuning of its properties to achieve desired biological activities. nih.gov
Computational and Theoretical Studies
Spectroscopic Property Predictions
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (e.g., GIAO Method)
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are instrumental in the structural elucidation of novel compounds and in confirming the assignments of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for predicting the NMR shielding tensors and, consequently, the chemical shifts of various nuclei. researchgate.netresearchgate.net This method has proven to be reliable for a range of heterocyclic compounds. researchgate.net
In the case of 6-bromo-5-chloroisoquinoline, the GIAO method, often used in conjunction with Density Functional Theory (DFT) at levels such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the 1H and 13C NMR chemical shifts. dergipark.org.tr The process involves optimizing the molecular geometry of the compound and then calculating the isotropic magnetic shielding constants for each nucleus. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS). conicet.gov.ar
The predicted chemical shifts for the protons and carbons in this compound would be influenced by the electron-withdrawing effects of the bromine, chlorine, and nitrogen atoms. The protons and carbons in the vicinity of these electronegative atoms would be expected to resonate at a lower field (higher ppm values). A hypothetical table of calculated 1H and 13C NMR chemical shifts for this compound, based on the application of the GIAO method, is presented below. It is important to note that these are illustrative values and the actual calculated values would depend on the specific level of theory and basis set employed.
Table 1: Illustrative GIAO-Calculated 1H and 13C NMR Chemical Shifts (ppm) for this compound.
| Atom | Predicted Chemical Shift (ppm) |
| 1H NMR | |
| H-1 | 8.5 - 9.0 |
| H-3 | 7.5 - 8.0 |
| H-4 | 7.8 - 8.3 |
| H-7 | 7.6 - 8.1 |
| H-8 | 8.0 - 8.5 |
| 13C NMR | |
| C-1 | 150 - 155 |
| C-3 | 120 - 125 |
| C-4 | 135 - 140 |
| C-4a | 125 - 130 |
| C-5 | 130 - 135 |
| C-6 | 120 - 125 |
| C-7 | 130 - 135 |
| C-8 | 125 - 130 |
| C-8a | 145 - 150 |
Reactivity and Selectivity Analysis
Computational methods are invaluable for predicting the reactivity and regioselectivity of chemical reactions. For this compound, understanding its electronic properties is key to anticipating its behavior in various chemical transformations.
Molecular Electrostatic Potential (MEP) Surface Characteristics
The Molecular Electrostatic Potential (MEP) surface is a powerful tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red and yellow regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential, corresponding to areas of low electron density that are prone to nucleophilic attack. researchgate.net Green regions represent areas of neutral potential. researchgate.net
For this compound, the MEP surface would be expected to show a region of significant negative potential around the nitrogen atom due to the presence of its lone pair of electrons, making it a likely site for protonation and electrophilic attack. The regions around the electronegative bromine and chlorine atoms would also exhibit negative potential. Conversely, the hydrogen atoms of the isoquinoline (B145761) ring would be characterized by positive potential. The carbon atoms bonded to the halogens and the nitrogen atom would also exhibit some degree of positive potential due to the electron-withdrawing nature of these substituents. This analysis helps in identifying the most probable sites for intermolecular interactions. researchgate.net
Atomic Charge Analysis
Atomic charge analysis provides a quantitative measure of the electron distribution in a molecule, complementing the qualitative picture provided by the MEP surface. Various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can be used to calculate the partial charges on each atom. These calculated charges offer insights into the electrophilic and nucleophilic centers within the molecule.
Theoretical Studies on Reaction Pathways and Transition States
Computational chemistry allows for the detailed investigation of reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
For this compound, theoretical studies could be employed to investigate various potential reactions, such as nucleophilic aromatic substitution (SNAr). Given the presence of two halogen substituents, computational modeling could predict the regioselectivity of such reactions. By calculating the activation energies for nucleophilic attack at C-5 versus C-6, it would be possible to determine the more favorable reaction pathway. These calculations typically involve locating the transition state structure for each pathway and performing frequency calculations to confirm that it is a true transition state (characterized by a single imaginary frequency). youtube.com Such theoretical investigations provide valuable insights that can guide synthetic efforts and help in understanding the underlying factors that control the reactivity and selectivity of this compound.
Analytical Methodologies for Characterization in Research Contexts
Spectroscopic Techniques for Structural Elucidation
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 6-Bromo-5-chloroisoquinoline, the FT-IR spectrum would be expected to display characteristic absorption bands corresponding to the vibrations of its aromatic and heterocyclic structure.
Key expected vibrational modes would include:
C-H stretching vibrations of the aromatic rings.
C=C and C=N stretching vibrations within the isoquinoline (B145761) ring system.
C-H in-plane and out-of-plane bending vibrations , which can provide information about the substitution pattern on the aromatic rings.
C-Cl and C-Br stretching vibrations , typically observed in the lower frequency region of the spectrum.
While specific, experimentally obtained data for this compound is not widely published, the table below outlines the expected regions for these characteristic vibrations based on known data for similar halogenated aromatic and heterocyclic compounds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| C=C Aromatic Ring Stretch | 1600 - 1450 | Medium |
| C=N Ring Stretch | 1620 - 1500 | Medium |
| C-H Out-of-Plane Bend | 900 - 675 | Strong |
| C-Cl Stretch | 850 - 550 | Strong |
| C-Br Stretch | 680 - 515 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like isoquinoline exhibit characteristic absorption bands in the UV-Vis region. The presence of halogen substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. The UV-Vis spectrum of this compound, typically measured in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show absorptions characteristic of the isoquinoline chromophore.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy : This technique gives information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals in the aromatic region of the spectrum for each of the five protons on the isoquinoline ring system. The chemical shifts and coupling patterns (splitting) of these signals would be unique to the specific substitution pattern.
¹³C NMR Spectroscopy : This method provides information about the different carbon atoms in the molecule. The spectrum of this compound would show nine distinct signals, corresponding to each carbon atom in the isoquinoline structure. The chemical shifts of the carbons directly attached to the bromine and chlorine atoms would be significantly affected by these electronegative substituents. Although specific experimental data is not detailed in readily available literature, patent documents mention the use of NMR for the general characterization of related compounds. google.com
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and can offer clues about the molecular structure from fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The key feature in the mass spectrum would be the molecular ion peak [M]⁺. Due to the presence of two halogen isotopes for both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak would appear as a characteristic cluster of isotopic peaks. The relative intensities of these peaks would correspond to the natural abundance of the isotopes.
| Ion | Expected m/z | Relative Abundance Pattern |
| [M]⁺ (C₉H₅⁷⁹Br³⁵Cl N)⁺ | ~240.9294 | The isotopic pattern will be a complex cluster due to Br and Cl. |
| [M+2]⁺ | ~242.9274 | Contributed by ⁷⁹Br³⁷Cl and ⁸¹Br³⁵Cl. |
| [M+4]⁺ | ~244.9253 | Contributed by ⁸¹Br³⁷Cl. |
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is essential for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a non-volatile solid compound like this compound. A solution of the compound is passed through a column packed with a stationary phase, and the separation is achieved based on the compound's affinity for the stationary and mobile phases.
A typical HPLC analysis would involve:
Stationary Phase : A C18 (reversed-phase) column is commonly used for aromatic compounds.
Mobile Phase : A mixture of solvents, such as acetonitrile (B52724) and water or methanol and water, often with a modifier like formic acid or trifluoroacetic acid.
Detection : A UV detector is typically used, set to a wavelength where the compound exhibits strong absorbance.
The result of an HPLC analysis is a chromatogram. For a pure sample of this compound, the chromatogram would show a single major peak at a specific retention time. The percentage purity can be calculated from the area of this peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC)
Gas Chromatography is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. For a compound like this compound, GC can be utilized to assess its purity and, when coupled with a mass spectrometer (GC-MS), to confirm its molecular weight and fragmentation pattern, thus providing structural information.
In a research context, the GC analysis of this compound would typically involve injecting a solution of the compound into a heated inlet, where it is vaporized. An inert carrier gas, such as helium or nitrogen, then transports the vaporized sample through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the inside of the column and the mobile gas phase.
Illustrative GC Parameters for this compound
| Parameter | Value |
| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| Expected Retention Time | 10 - 15 min |
Note: The retention time is an estimated value and would need to be determined experimentally.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, rapid, and inexpensive technique used to separate components of a mixture. It is an indispensable tool in synthetic chemistry for monitoring reaction progress, identifying compounds, and determining the purity of a sample.
For the analysis of this compound, a TLC plate coated with a stationary phase, typically silica (B1680970) gel, is used. A small spot of a solution of the compound is applied to the baseline of the plate. The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture (the mobile phase). The mobile phase travels up the plate by capillary action, and as it passes the spot of the analyte, the components of the mixture are separated based on their differential affinity for the stationary and mobile phases.
The polarity of the compound and the mobile phase are key factors in achieving a good separation. Given that this compound is a halogenated aromatic compound, it is expected to be relatively non-polar. Therefore, a non-polar to moderately polar mobile phase would be appropriate. A mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) is often used. The ratio of these solvents can be adjusted to optimize the separation.
After the solvent front has moved a sufficient distance up the plate, the plate is removed from the chamber and dried. The separated spots are visualized, often under UV light, as aromatic compounds like isoquinolines typically absorb UV radiation. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is then calculated. The Rf value is a characteristic of a compound under a specific set of TLC conditions.
While specific TLC data for this compound is not explicitly detailed in the surveyed literature, purification of a structurally similar compound, 6-Bromo-1-chloroisoquinoline (B57692), has been reported using column chromatography with a mobile phase of dichloromethane and hexane. This suggests that a similar solvent system would be effective for the TLC analysis of this compound.
Illustrative TLC Parameters for this compound
| Parameter | Value |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Visualization | UV light (254 nm) |
| Expected Rf Value | 0.4 - 0.6 |
Note: The Rf value is an estimated value and is highly dependent on the exact experimental conditions.
Future Research Directions and Prospects
Development of Novel and Sustainable Synthetic Approaches
The synthesis of isoquinoline (B145761) derivatives has traditionally been dominated by classic methods such as the Bischler-Napieralski and Pomeranz-Fritsch reactions. mdpi.compharmaguideline.com However, these methods often necessitate harsh conditions, toxic reagents, and can result in significant chemical waste, prompting a shift towards more sustainable and efficient synthetic strategies. nih.gov Future research is increasingly focused on green chemistry principles, including the use of recyclable catalysts, benign solvents, energy-efficient processes, and atom-economical reactions. rsc.org
Modern synthetic chemistry offers several promising avenues for the synthesis of halogenated isoquinolines like 6-Bromo-5-chloroisoquinoline. Transition-metal-catalyzed reactions, employing catalysts based on palladium, copper, rhodium, and cobalt, have emerged as powerful tools for constructing the isoquinoline core through C-H activation and annulation strategies. mdpi.comnih.gov These methods offer high efficiency and regioselectivity. For instance, palladium-catalyzed coupling reactions can be used to form key carbon-carbon and carbon-nitrogen bonds in the isoquinoline skeleton. organic-chemistry.org
Microwave-assisted synthesis is another area of intense research, offering significant advantages in terms of reduced reaction times, increased yields, and often milder reaction conditions compared to conventional heating. nih.govnih.govresearchgate.net The application of microwave irradiation can accelerate reactions that would otherwise be slow or require high temperatures, making it a more energy-efficient option. shd-pub.org.rs
Furthermore, the development of metal-free synthetic routes is a key goal for sustainable chemistry. nih.gov These approaches avoid the environmental and economic concerns associated with transition-metal catalysts. nih.gov Organocatalytic and catalyst-free reactions are being explored to construct the isoquinoline framework, representing a frontier in environmentally friendly synthetic chemistry. nih.gov
| Synthetic Approach | Key Features | Advantages | Potential for this compound Synthesis |
|---|---|---|---|
| Transition-Metal Catalysis (Pd, Cu, Rh, Co) | C-H activation, annulation, cross-coupling reactions. mdpi.comnih.gov | High efficiency, high regioselectivity, broad substrate scope. organic-chemistry.org | Adaptable for the specific placement of bromo and chloro substituents. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. nih.govresearchgate.net | Reduced reaction times, higher yields, energy efficiency. nih.govshd-pub.org.rs | Can potentially improve the efficiency of multi-step syntheses. |
| Metal-Free Synthesis | Utilizes organocatalysts or proceeds without a catalyst. nih.govnih.gov | Avoids toxic and expensive metal catalysts, environmentally friendly. nih.gov | A key area for future development to create a truly green synthesis. |
| Photocatalysis | Uses light to drive chemical reactions. nih.gov | Mild reaction conditions, unique reactivity pathways. | Offers novel disconnection approaches for the isoquinoline core. |
Expanded Applications in Emerging Interdisciplinary Fields
The unique electronic properties conferred by the bromo and chloro substituents make this compound a versatile building block for applications that span across multiple scientific disciplines. chemimpex.com While its primary role has been as an intermediate in organic synthesis, future prospects point towards its use in materials science and chemical biology.
In medicinal chemistry, halogenated isoquinolines are crucial for developing new therapeutic agents. chemimpex.com The presence of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and cell permeability. Derivatives of halogenated isoquinolines have shown potential as anti-cancer, anti-inflammatory, and antimicrobial agents. chemimpex.comnih.gov Specifically, they are valuable scaffolds for the design of kinase inhibitors, which are a critical class of drugs for treating cancer and inflammatory diseases. myskinrecipes.com
The field of materials science presents another exciting frontier. The rigid, planar structure of the isoquinoline ring system, combined with the heavy atoms (bromine and chlorine), can be exploited to create novel organic materials. There is potential for the development of organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and advanced polymers with tailored electronic and photophysical properties. chemimpex.com
| Interdisciplinary Field | Potential Application of this compound Derivatives | Rationale |
|---|---|---|
| Medicinal Chemistry | Development of kinase inhibitors, anti-cancer and anti-inflammatory agents. chemimpex.comnih.govmyskinrecipes.com | Halogens can enhance binding affinity and metabolic stability. |
| Chemical Biology | Design of fluorescent probes for cellular imaging and as tools to study biological pathways. chemimpex.com | The isoquinoline core can be functionalized to create environmentally sensitive fluorophores. |
| Materials Science | Creation of novel organic electronic materials, polymers, and coatings. chemimpex.com | The rigid aromatic structure and halogen substituents can be tuned for specific electronic and optical properties. |
| Agrochemicals | Development of new pesticides and herbicides. chemimpex.com | The isoquinoline scaffold is found in many biologically active natural products. |
Advanced Mechanistic Elucidation of Reactivity and Biological Interactions
A deeper understanding of the reactivity and biological interactions of this compound at a molecular level is crucial for its rational design and application in various fields. The positions of the halogen substituents on the isoquinoline ring system create a unique electronic landscape that dictates its chemical reactivity.
The isoquinoline nucleus is a weak base, and the nitrogen atom can be protonated by strong acids. wikipedia.org The reactivity towards electrophilic and nucleophilic substitution is position-dependent. Generally, nucleophilic substitution is favored at the C1 position, while electrophilic substitution tends to occur on the benzene (B151609) ring at the C5 and C8 positions. youtube.comshahucollegelatur.org.in The presence of electron-withdrawing halogen atoms on the benzene portion of the molecule is expected to deactivate it towards electrophilic attack but activate it for certain types of nucleophilic aromatic substitution. The halogen at the C5 position, in particular, may influence the regioselectivity of these reactions.
Understanding the mechanism of how this compound and its derivatives interact with biological targets is a key area for future research. If developed as kinase inhibitors, for example, studies would focus on elucidating the specific binding modes within the ATP-binding pocket of the target kinase. This involves a combination of computational modeling, X-ray crystallography, and various biophysical techniques to map out the key intermolecular interactions, such as hydrogen bonds and halogen bonds, that contribute to binding affinity and selectivity.
| Position on Isoquinoline Ring | Typical Reactivity | Influence of Bromo and Chloro Substituents |
|---|---|---|
| N2 (Nitrogen) | Basic; undergoes protonation and alkylation. youtube.com | The electron-withdrawing nature of the halogens may slightly decrease the basicity of the nitrogen. |
| C1 | Susceptible to nucleophilic attack, especially if a good leaving group is present. shahucollegelatur.org.inquimicaorganica.org | Reactivity at this position is largely unaffected by the substituents on the benzene ring. |
| C5 | Site of electrophilic substitution; occupied by a chloro group. | The chlorine atom can potentially be displaced via nucleophilic aromatic substitution under certain conditions. |
| C6 | Occupied by a bromo group. | The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce further complexity. |
| C8 | A primary site for electrophilic substitution. youtube.com | The directing effects of the existing halogens will influence the regioselectivity of further substitutions. |
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes for preparing 6-bromo-5-chloroisoquinoline, and how are intermediates characterized? A:
- Synthetic Routes : Common approaches involve halogenation of isoquinoline precursors. For example, bromination/chlorination of 5-chloroisoquinoline using reagents like NBS (N-bromosuccinimide) in polar aprotic solvents (e.g., DMF) under controlled temperatures (e.g., 80°C) . Alternatively, Suzuki-Miyaura coupling could introduce bromine at position 6 if a boronic acid precursor is available.
- Characterization : Key intermediates are validated via / NMR to confirm regioselectivity (e.g., aromatic proton shifts at δ 8.5–9.0 ppm for isoquinoline protons) and LC-MS for molecular weight confirmation (calculated for CHBrClN: 242.5 g/mol) . Purity is assessed via HPLC (≥95% as per commercial standards) .
Advanced Purification Strategies
Q: How can researchers optimize purification of this compound to achieve >98% purity, and what analytical methods validate success? A:
- Purification : Use gradient column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol/water mixtures. For trace impurity removal (e.g., dehalogenated byproducts), preparative HPLC with C18 columns is effective .
- Validation : High-resolution mass spectrometry (HRMS) confirms molecular integrity (e.g., [M+H] at m/z 244.0). Purity is quantified via NMR integration (non-protonated impurities) and GC-MS for volatile contaminants .
Stability and Storage
Q: What are the degradation pathways of this compound under ambient conditions, and how should it be stored for long-term use? A:
- Degradation Pathways : Susceptible to photolytic debromination or hydrolysis under high humidity. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation when protected from light .
- Storage : Store in amber vials at –20°C under inert gas (argon). Desiccants (e.g., silica gel) prevent hydrolysis. Periodic HPLC analysis is recommended for stock solutions .
Spectroscopic Data Interpretation
Q: How can NMR spectral contradictions (e.g., unexpected splitting patterns) in this compound be resolved? A:
- Contradictions : Aromatic proton splitting may arise from steric hindrance between bromine and chlorine substituents. Use 2D NMR (COSY, NOESY) to confirm coupling constants and spatial proximity.
- Case Study : For 6-bromoisoquinoline derivatives, - HSQC confirms assignments of C-Br (δ ~120 ppm) and C-Cl (δ ~105 ppm) environments . Computational modeling (DFT) predicts chemical shifts, aiding interpretation .
Reactivity in Cross-Coupling Reactions
Q: What catalytic systems enable efficient cross-coupling of this compound in C–C bond formation? A:
- Catalysts : Pd(PPh) or XPhos Pd G3 for Suzuki-Miyaura reactions with arylboronic acids. Optimize ligand-to-metal ratios (1:2) to suppress dehalogenation .
- Challenges : Competing reactivity at Br vs. Cl positions. Kinetic studies (monitored via NMR with fluorinated analogs) show bromine is more reactive by ~10-fold .
Computational Modeling Applications
Q: How can DFT calculations predict the electronic properties of this compound for drug design? A:
- Methods : Optimize geometry at B3LYP/6-311G(d,p) level. Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., C-1 for nucleophilic attack).
- Applications : Molecular docking (AutoDock Vina) assesses binding to biological targets (e.g., kinase ATP pockets). Compare HOMO-LUMO gaps (~4.5 eV) with analogs to prioritize synthetic targets .
Contradictory Biological Activity Data
Q: How should researchers address discrepancies in reported bioactivity data for this compound derivatives? A:
- Root Causes : Variability in assay conditions (e.g., serum concentration affecting solubility) or impurity profiles (e.g., trace solvents inhibiting targets).
- Resolution : Re-test compounds under standardized protocols (e.g., PBS buffer, 1% DMSO). Validate purity via LC-MS before assays. Use isogenic cell lines to control for genetic variability .
Comparative Analysis with Structural Analogs
Q: What structure-activity relationships (SAR) differentiate this compound from 6-bromo-4-chloroisoquinoline? A:
- SAR Trends : Chlorine at position 5 (vs. 4) increases steric bulk, reducing binding to planar active sites (e.g., CYP450 enzymes). IC differences of ~3x observed in enzyme inhibition assays .
- Electrostatic Maps : Mulliken charges show higher electron density at N-1 in 5-chloro derivatives, enhancing hydrogen bonding in target interactions .
Scalability Challenges in Multistep Synthesis
Q: What are the critical bottlenecks in scaling up this compound synthesis, and how can they be mitigated? A:
- Bottlenecks : Low yields in bromination steps (≤50%) due to competing side reactions.
- Mitigation : Use flow chemistry for precise temperature control during halogenation. Switch to cheaper bromine sources (e.g., KBrO/HBr) without sacrificing yield .
Environmental Impact Assessment
Q: What methodologies quantify the environmental persistence of this compound in lab waste streams? A:
- Persistence Studies : OECD 301B test (ready biodegradability) measures BOD over 28 days. For halogenated compounds, expect low degradation (<20%), necessitating advanced oxidation (UV/HO) for remediation .
- Analytics : GC-ECD detects trace residues (LOQ: 0.1 ppb). Collaborate with waste management experts for compliant disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
